Spectroscopic and Structural Elucidation of Ethyl 3-n-propylpyrazole-5-carboxylate: A Technical Guide
Spectroscopic and Structural Elucidation of Ethyl 3-n-propylpyrazole-5-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for Ethyl 3-n-propylpyrazole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental data for this specific molecule, this document presents a predictive analysis based on the known spectroscopic properties of closely related pyrazole derivatives. The methodologies provided are generalized protocols standardly used for the characterization of such organic compounds.
Molecular Structure and Properties
Ethyl 3-n-propylpyrazole-5-carboxylate has the molecular formula C₉H₁₄N₂O₂ and a molecular weight of 182.22 g/mol .[1][2][3] The structural formula is given below:
The molecule features a pyrazole ring substituted with an n-propyl group at the 3-position and an ethyl carboxylate group at the 5-position. The presence of these functional groups gives rise to characteristic signals in various spectroscopic analyses.
Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for Ethyl 3-n-propylpyrazole-5-carboxylate. These predictions are derived from the analysis of similar structures reported in the literature.[4][5][6]
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.5 - 13.5 | br s | 1H | N-H (pyrazole) |
| ~6.4 - 6.6 | s | 1H | C4-H (pyrazole) |
| ~4.3 - 4.4 | q | 2H | -O-CH₂-CH₃ |
| ~2.6 - 2.7 | t | 2H | -CH₂-CH₂-CH₃ (on pyrazole) |
| ~1.6 - 1.8 | sextet | 2H | -CH₂-CH₂-CH₃ |
| ~1.3 - 1.4 | t | 3H | -O-CH₂-CH₃ |
| ~0.9 - 1.0 | t | 3H | -CH₂-CH₂-CH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~162.0 | C=O (ester) |
| ~148.0 | C3 (pyrazole) |
| ~140.0 | C5 (pyrazole) |
| ~105.0 | C4 (pyrazole) |
| ~61.0 | -O-CH₂-CH₃ |
| ~28.0 | -CH₂-CH₂-CH₃ (on pyrazole) |
| ~22.0 | -CH₂-CH₂-CH₃ |
| ~14.5 | -O-CH₂-CH₃ |
| ~13.8 | -CH₂-CH₂-CH₃ |
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3200 - 3400 | Broad | N-H stretch |
| ~2960, 2870 | Medium-Strong | C-H stretch (aliphatic) |
| ~1720 | Strong | C=O stretch (ester) |
| ~1560 | Medium | C=N stretch (pyrazole ring) |
| ~1460, 1370 | Medium | C-H bend (aliphatic) |
| ~1250 | Strong | C-O stretch (ester) |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 182 | [M]⁺ (Molecular ion) |
| 153 | [M - C₂H₅]⁺ |
| 137 | [M - OC₂H₅]⁺ |
| 110 | [M - COOC₂H₅]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data, based on methodologies reported for similar pyrazole derivatives.[5][7][8][9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrumentation: Utilize a 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Interpretation: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of a target compound like Ethyl 3-n-propylpyrazole-5-carboxylate.
This guide provides a foundational understanding of the expected spectroscopic characteristics of Ethyl 3-n-propylpyrazole-5-carboxylate and the methodologies to obtain them. For definitive structural elucidation, the synthesis of the compound followed by experimental verification of the predicted data is recommended.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Ethyl 5-n-propyl-1H-pyrazole-3-carboxylate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. scbt.com [scbt.com]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. benchchem.com [benchchem.com]
- 8. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions | MDPI [mdpi.com]
- 9. Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
